molecular formula C17H18F2N2 B12602895 1-Benzyl-4-(3,4-difluorophenyl)piperazine CAS No. 646518-38-9

1-Benzyl-4-(3,4-difluorophenyl)piperazine

Cat. No.: B12602895
CAS No.: 646518-38-9
M. Wt: 288.33 g/mol
InChI Key: XZNCPWVEOJHTPB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3,4-difluorophenyl)piperazine is a chemical compound with the molecular formula C17H18F2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of benzyl and difluorophenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3,4-difluorophenyl)piperazine typically involves the reaction of 1-benzylpiperazine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3,4-difluorophenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of new compounds with different substituents on the piperazine ring .

Scientific Research Applications

1-Benzyl-4-(3,4-difluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on different biological systems and to study its interactions with biological molecules.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3,4-difluorophenyl)piperazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-4-(3,4-difluorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both benzyl and difluorophenyl groups, which impart distinct chemical and physical properties to the compound, making it suitable for various applications in research and industry .

Properties

CAS No.

646518-38-9

Molecular Formula

C17H18F2N2

Molecular Weight

288.33 g/mol

IUPAC Name

1-benzyl-4-(3,4-difluorophenyl)piperazine

InChI

InChI=1S/C17H18F2N2/c18-16-7-6-15(12-17(16)19)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

XZNCPWVEOJHTPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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